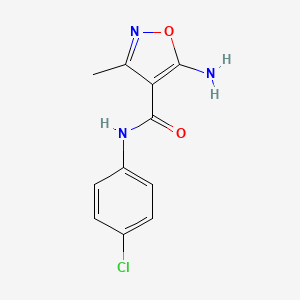

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxazole derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxazole derivatives.

Applications De Recherche Scientifique

Immunological Applications

Recent studies have highlighted the immunoregulatory properties of 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide and its derivatives. The compound has been shown to:

- Inhibit Humoral Immune Response : It suppresses the humoral immune response in vitro, which could be beneficial in conditions where overactive immune responses are detrimental .

- Modulate Delayed-Type Hypersensitivity : The compound stimulates the inductive phase of delayed-type hypersensitivity (DTH) while inhibiting the eliciting phase, suggesting potential applications in managing allergic reactions or autoimmune diseases .

- Reduce Inflammatory Responses : It has been observed to inhibit carrageenan-induced inflammation in animal models, indicating its anti-inflammatory properties .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapy:

- Targeting Cancer Cell Proliferation : Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, certain analogs have shown promising results against neuroblastoma cell lines by acting as potent inhibitors of specific enzymes involved in cancer progression .

- Mechanism of Action : The anticancer effects are thought to be mediated through the modulation of signaling pathways involved in cell survival and proliferation. For example, some derivatives have been linked to the inhibition of sphingolipid metabolism, which is crucial for cancer cell survival .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored:

- Broad-Spectrum Activity : Research indicates that isoxazole derivatives exhibit antimicrobial activity against various pathogens while maintaining low cytotoxicity towards human cells .

- Biofilm Disruption : The compound has shown potential in disrupting pathogenic biofilms, which are often resistant to conventional antibiotics. This suggests its utility in treating chronic infections where biofilms are a significant concern .

Data Summary Table

Case Studies and Research Insights

- Immunomodulatory Effects :

- Anticancer Mechanisms :

- Antimicrobial Efficacy :

Mécanisme D'action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-N-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of an oxazole ring.

5-amino-3-methyl-1,2-oxazole-4-carboxamide: Lacks the 4-chlorophenyl group, leading to different biological activities.

Uniqueness

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain molecular targets and increase its biological activity .

Activité Biologique

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of immunology, oncology, and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that contributes to its biological efficacy. The presence of the amino and chlorophenyl groups enhances its interaction with biological targets.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to:

- Inhibit Proliferation : The compound inhibits phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes, suggesting potential applications in autoimmune disorders .

- Cytokine Production : It also suppresses tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating an anti-inflammatory mechanism .

Anti-inflammatory Activity

The compound demonstrates notable anti-inflammatory effects, as evidenced by:

- Carrageenan-Induced Edema : In vivo studies show that it effectively reduces carrageenan-induced footpad edema in mice, comparable to established anti-inflammatory agents .

- Lymphocyte Proliferation : It suppresses the mitogen-induced proliferation of lymphocytes derived from adjuvant arthritis rats, further supporting its anti-inflammatory potential .

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |

| MEL-8 | Not specified | Induction of apoptosis in a dose-dependent manner |

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells .

Case Study 1: Immunosuppressive Effects

In a study investigating the immunosuppressive effects of various oxazole derivatives, this compound was found to significantly inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action highlights its potential therapeutic applications in managing autoimmune diseases .

Case Study 2: Antiviral Activity

The compound was also evaluated for its antiviral properties against human herpes virus type-1 (HHV-1). Results indicated moderate inhibition of viral replication in A549 cell lines, suggesting that it may serve as a candidate for further development as an antiviral agent .

Propriétés

IUPAC Name |

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKGJZNDRJLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.